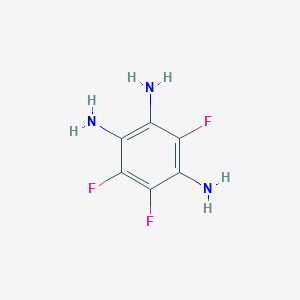
3,5,6-Trifluorobenzene-1,2,4-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,6-Trifluorobenzene-1,2,4-triamine is an organic compound with the molecular formula C6H5F3N3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at positions 3, 5, and 6, and three amino groups are attached at positions 1, 2, and 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trifluorobenzene-1,2,4-triamine typically involves multiple steps. One common method starts with the nitration of 1,2,4-trifluorobenzene to form 3,5,6-trifluoronitrobenzene. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro groups to amino groups, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3,5,6-Trifluorobenzene-1,2,4-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form derivatives with fewer amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
科学研究应用
3,5,6-Trifluorobenzene-1,2,4-triamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique electronic properties.
作用机制
The mechanism by which 3,5,6-Trifluorobenzene-1,2,4-triamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity by influencing its electronic properties and interactions with target molecules .
相似化合物的比较
Similar Compounds
1,3,5-Trifluorobenzene: A simpler analog with only fluorine atoms and no amino groups.
2,4,6-Trifluoroaniline: Contains fluorine atoms and a single amino group.
1,3,5-Triazine-2,4,6-triamine: A triazine derivative with similar amino group substitution.
Uniqueness
3,5,6-Trifluorobenzene-1,2,4-triamine is unique due to the combination of fluorine and amino groups on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the design of molecules with specific reactivity and binding characteristics .
属性
分子式 |
C6H6F3N3 |
|---|---|
分子量 |
177.13 g/mol |
IUPAC 名称 |
3,5,6-trifluorobenzene-1,2,4-triamine |
InChI |
InChI=1S/C6H6F3N3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10-12H2 |
InChI 键 |
CLFRURBCTPGGIM-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)N)F)F)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B14027516.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)


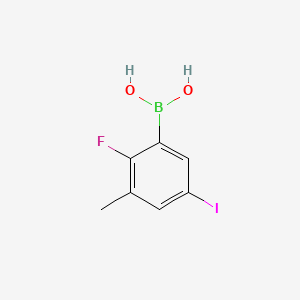
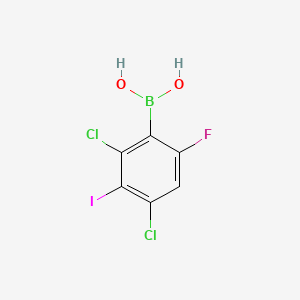
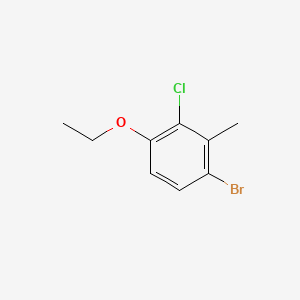
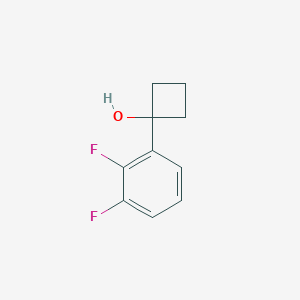
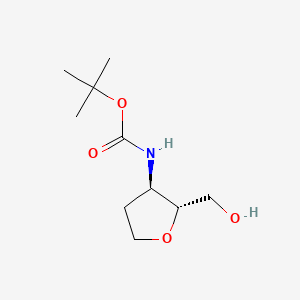


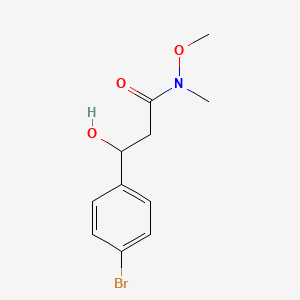
![methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B14027590.png)
